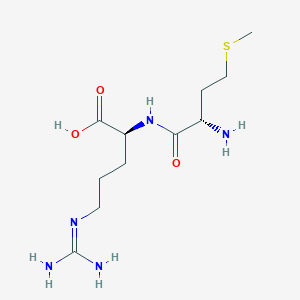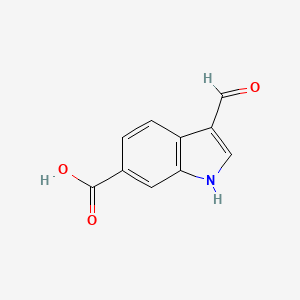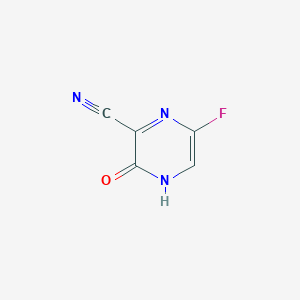
Methionyl-Arginine
Übersicht
Beschreibung
Methionyl-Arginine is a dipeptide composed of methionine and arginine. It is an incomplete breakdown product of protein digestion or protein catabolism .
Synthesis Analysis
Methionine and arginine are involved in the synthesis of certain amino acids such as arginine and leucine .Molecular Structure Analysis
Methionyl-tRNA synthetase, a key enzyme in the synthesis of Methionyl-Arginine, has been studied using molecular dynamics simulations and structure network analysis .Chemical Reactions Analysis
Methionine plays a critical role in the metabolism and health of many species, including humans. It is involved in various processes related to DNA transcription, epigenetic expression, and gene regulation . Arginine also plays a significant role in the cell cycle and consequently a target for cancer regulation .Physical And Chemical Properties Analysis
Methionine is an α-amino acid that is used in the biosynthesis of proteins. It contains a carboxyl group and an amino group located in α-position with respect to the carboxyl group, and an S-methyl thioether side chain .Wissenschaftliche Forschungsanwendungen
Arginine and Methionine in Animal Health and Nutrition
- Poultry Health: Arginine, along with methionine, plays a significant role in poultry health. These amino acids are precursors for molecules essential in immune defense, antioxidant systems, cell signaling, and gene expression. They regulate growth and development under stressful conditions, like heat stress and infections in poultry (Castro & Kim, 2020).
- Growth Performance in Pigs: Studies have shown that arginine supplementation in the diet of weaning pigs can improve their growth performance, particularly under heat stress conditions. However, methionine supplementation did not demonstrate a significant difference in this regard (Yun et al., 2020).
Arginine and Methionine in Human Health and Disease
- Neutrophil Function: Methionyl-Arginine peptides have been found to simulate C5a-related biological activities, impacting neutrophil functions such as chemotaxis and lysosomal enzyme release (Chenoweth et al., 1979).
- Cancer Therapy: The deprivation of certain amino acids, including arginine and methionine, is being explored as a strategy for treating amino acid-dependent cancers. This approach exploits the altered metabolism of malignant cells (Pokrovsky et al., 2019).
Arginine and Methionine in Biochemical Research and Applications
- Biological Peptide Research: Arginine-containing peptides, such as methionyl-lysyl-bradykinin, are utilized in biochemical research for exploring biological activities and interactions (Yokosawa & Ishii, 1976).
- Insulin Signaling in Dairy Cows: Arginine and methionine supplementation can influence insulin signaling and antioxidant protein expression in dairy cows, suggesting potential applications in animal health and productivity (Ma et al., 2022).
Methionine Auxotrophy in Cancer
- Targeting Cancer Cells: Methionine auxotrophy, where cancer cells cannot survive in methionine-depleted conditions, is an emerging area of research. It holds potential for developing new cancer therapies (Agrawal et al., 2012).
Amino Acid Analytics in Cancer Diagnostics andTherapy
- Cancer Diagnostics and Therapy: The dysregulation of amino acid metabolism, including that of arginine and methionine, is integral to cancer diagnostics and therapy. Techniques like liquid chromatography and mass spectrometry are used to detect these amino acids in cancer research, highlighting their potential as targets for novel treatment strategies (Manig et al., 2017).
Arginine and Methionine in Genetic and Molecular Biology
- Genetic Studies: Research involving methionyl codons, including studies on yeast cytochrome c, helps in understanding the molecular mechanisms of genetic translation and expression. This has implications in various fields including genetics and molecular biology (Stewart et al., 1971).
Immune Response and Tissue Regeneration
- Modulating Immune Responses: ARG1, which metabolizes arginine, plays a role in immune responses and tissue regeneration. Its expression in neutrophils can affect the availability of arginine, impacting both immune responses and tissue healing processes (Jacobsen et al., 2007).
Methionyl-tRNA Formyltransferase in Protein Synthesis
- Protein Synthesis in Bacteria: Methionyl-tRNA formyltransferase, which formylates the initiator methionyl-tRNA, is crucial in bacterial protein synthesis. Mutations within this enzyme and its interaction with arginine residues provide insights into bacterial protein synthesis and potential antibiotic targets (Ramesh et al., 1998).
Impact on Body Composition and Endocrine Responses
- Growth Hormone Secretion: Methionyl-human growth hormone (met-hGH) has been shown to alter body composition and endocrine responses in adults, suggesting potential applications in medical and sports sciences (Crist et al., 1988).
Safety And Hazards
Zukünftige Richtungen
Methionine restriction (MetR) extends the lifespan of many species. The list of genes identified in a study can be good candidates for studying the mechanisms of lifespan extension . Further studies are required to determine the exact role that protein arginine methylation plays within the cell cycle, and how this may be used to develop future cancer treatments to target aberrant protein arginine methylation .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5O3S/c1-20-6-4-7(12)9(17)16-8(10(18)19)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASDAHIAHBRZQV-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649143 | |
| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methionyl-Arginine | |
CAS RN |
60461-10-1 | |
| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)



![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)